molecular formula C12H24N2O4 B2988030 Carbamic acid, butyl-, 1,2-ethanediyl ester CAS No. 13105-55-0

Carbamic acid, butyl-, 1,2-ethanediyl ester

Cat. No.: B2988030
CAS No.: 13105-55-0
M. Wt: 260.334
InChI Key: ZVJJOVFNHJWWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, butyl-, 1,2-ethanediyl ester is a chemical compound with the molecular formula C_10H_19NO_4. It is an ester derived from carbamic acid and is used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, 1,2-ethanediyl ester can be synthesized through the reaction of butyl carbamate with ethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The esterification process results in the formation of the desired ester along with water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is often conducted in a continuous flow reactor to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 1,2-ethanediyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butyl carbamate and ethylene glycol.

    Oxidation: Under oxidative conditions, the ester can be converted into corresponding carbonyl compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Butyl carbamate and ethylene glycol.

    Oxidation: Carbonyl compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, butyl-, 1,2-ethanediyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for releasing active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 1,2-ethanediyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release butyl carbamate and ethylene glycol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic processes.

Comparison with Similar Compounds

Carbamic acid, butyl-, 1,2-ethanediyl ester can be compared with other similar compounds such as:

    Carbamic acid, butyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Butanoic acid, 2-ethyl-, 1,2-ethanediylbis (oxy-2,1-ethanediyl) ester: Another ester with different functional groups, used in different industrial applications.

    Ethyl acetate: A common ester used as a solvent, with different chemical properties and applications compared to this compound.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl N-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-5-7-13-11(15)17-9-10-18-12(16)14-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJJOVFNHJWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.